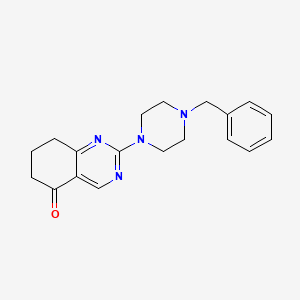

2-(4-benzyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"2-(4-benzyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone" belongs to the quinazolinone class of compounds, which are known for their varied biological activities. This particular compound incorporates a benzyl-piperazine moiety, suggesting potential interactions with biological targets and offering a diverse range of chemical properties for exploration.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves cyclization reactions, where the oxidative cyclization of corresponding amides leads to the formation of quinazolinones. A similar approach could be utilized for synthesizing "2-(4-benzyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone," starting from benzyl-piperazine and an appropriate quinazolinone precursor (Abdel-Jalil et al., 2005).

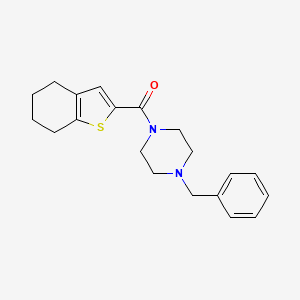

Molecular Structure Analysis

The structure of quinazolinone derivatives is characterized by a fused bicyclic system comprising a benzene ring and a pyrimidine ring. The molecular structure analysis would focus on the interactions between the benzyl-piperazine moiety and the quinazolinone core, potentially influencing the compound's chemical reactivity and biological activity. The presence of the benzyl-piperazine could introduce additional conformational flexibility and impact the compound's overall molecular geometry.

Chemical Reactions and Properties

Quinazolinones are amenable to various chemical reactions, including N-alkylation, hydroxylation, and cyclization, offering routes to a broad array of derivatives. The benzyl-piperazine moiety in "2-(4-benzyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone" could undergo reactions such as sulfonylation or alkylation, modifying the compound's physicochemical and pharmacological properties (Foroumadi et al., 2005).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c24-18-8-4-7-17-16(18)13-20-19(21-17)23-11-9-22(10-12-23)14-15-5-2-1-3-6-15/h1-3,5-6,13H,4,7-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDOFDZMBRWBRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperazino)-5-oxo-5,6,7,8-tetrahydroquinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5529136.png)

![9-{[4-(dimethylamino)phenyl]acetyl}-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5529143.png)

![3-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5529144.png)

![2-(4-chlorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5529152.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5529185.png)

![6-ethyl-4-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5529187.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylpropanoate](/img/structure/B5529192.png)

![N,N-dimethyl-3-[2-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)-1H-imidazol-1-yl]propan-1-amine](/img/structure/B5529226.png)

![4-benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine](/img/structure/B5529231.png)

![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5529255.png)